2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-27-15-7-8-17(18(11-15)28-2)22-19(25)12-24-20(26)10-9-16(23-24)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTOCBPEJILSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group:
Attachment of the Acetamide Moiety: The acetamide moiety is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base.
Linking with 2,4-Dimethoxyphenyl Group: The final step involves coupling the pyridazinone core with the 2,4-dimethoxyphenyl group through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity and selectivity toward specific targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar pyridazine structures can inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells .
Enzyme Inhibition
The unique molecular structure of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide allows it to interact with enzymes involved in metabolic pathways.
Mechanism of Action
The compound may act as a reversible inhibitor of specific enzymes, modulating their activity and potentially leading to therapeutic benefits in conditions such as diabetes or hyperlipidemia . Detailed kinetic studies are necessary to elucidate the precise mechanism of inhibition.
Material Science
In addition to biological applications, this compound can serve as a building block for the synthesis of novel materials.
Application in Polymer Chemistry
Research indicates that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties. For instance, polymers modified with pyridazine derivatives have shown improved resistance to thermal degradation .
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations in Aromatic Moieties
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide (CAS: 922902-36-1)
- Structural Difference : Methoxy groups at positions 2 and 5 on the phenyl ring vs. 2 and 4 in the target compound.
- Data : Molecular formula C₂₀H₁₈ClN₃O₄ , ChemSpider ID 5974071, and distinct NMR shifts due to altered electronic environments .
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS: 921852-16-6)
- Structural Difference: Ethyl linker between pyridazinone and acetamide, with 3,4-dimethoxyphenyl instead of 2,4-dimethoxyphenyl.
- Impact : The ethyl spacer increases flexibility, which may affect conformational stability. The 3,4-dimethoxy group alters π-π stacking interactions.
- Data : Molecular formula C₂₂H₂₂ClN₃O₄ , molecular weight 427.9 g/mol .
Core Heterocycle Modifications
2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide (CAS: 1246073-22-2)
- Structural Difference: Pyridazinone core retained, but the phenylacetamide is substituted with 3,4,5-trifluorophenyl instead of dimethoxyphenyl.
- Impact : Fluorine atoms introduce strong electron-withdrawing effects, increasing metabolic stability but reducing solubility.
- Data : Molecular formula C₁₉H₁₃F₄N₃O₃ , molecular weight 407.3 g/mol .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Structural Difference: Pyrimidinone core replaces pyridazinone, with a thioether linkage.
- Impact: The pyrimidinone ring offers different hydrogen-bonding patterns. The thioether group enhances lipophilicity.
- Data: Melting point 230°C, molecular formula C₁₃H₁₁Cl₂N₃O₂S, and distinct ¹H NMR peaks (e.g., δ 6.01 for pyrimidinone CH-5) .
Antipyrine/Pyridazinone Hybrids (Compounds 6e–6h)
- Structural Features: Combine pyridazinone with antipyrine (pyrazolone) moieties. Example: 6e includes a benzylpiperidinyl group.
- Synthesis : Yields range from 42% to 62%, with IR spectra showing C=O stretches at 1664–1681 cm⁻¹.
- Impact : The antipyrine moiety may enhance binding to kinase targets, as seen in related inhibitors .
PRMT5 Inhibitors ()
Comparative Physicochemical Properties
Key Research Findings
Substituent Position Matters : The 2,4-dimethoxy substitution in the target compound may hinder rotation compared to 2,5-dimethoxy analogs, affecting binding pocket interactions .
Heterocycle Choice Influences Activity: Pyridazinone derivatives generally exhibit better solubility than pyrimidinones due to reduced ring strain .
Synthetic Efficiency: Compounds with simpler substituents (e.g., ’s dichloropyridazinone) achieve higher yields (~79%) than bulkier analogs (~42% for 6g) .
Fluorine vs. Methoxy : Fluorinated analogs () show higher metabolic stability but require formulation adjustments due to hydrophobicity .
Biological Activity
The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C22H20ClN3O4S
- Molecular Weight: 457.9 g/mol
- CAS Number: 1219584-39-0
The compound features a pyridazine core linked to a chlorophenyl group and a dimethoxyphenyl acetamide moiety, which may influence its pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing the pyridazine core have been studied for their ability to inhibit tumor cell proliferation. A comparative study found that many pyridazine derivatives showed promising results against various cancer cell lines, including breast and lung cancers .
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.5 | Induces apoptosis |
| Compound B | A549 | 20.3 | Cell cycle arrest |
| 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide | MCF-7 | TBD | TBD |
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that compounds with similar structures can effectively inhibit AChE activity, thereby increasing acetylcholine levels in the brain .
Table 2: AChE Inhibition Potency of Related Compounds
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| Donepezil | 0.1 | |
| Rivastigmine | 0.5 | |
| 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cancer progression and neurodegenerative processes. The chlorophenyl group is hypothesized to enhance binding affinity to these targets due to its electronic properties.
In Silico Studies
Molecular docking studies have been employed to predict the binding interactions between the compound and biological targets. These studies suggest that the compound can effectively bind to the active sites of target enzymes, which may lead to its observed biological effects.
Case Studies
- In Vitro Studies on Cancer Cell Lines: A series of experiments were conducted using various human cancer cell lines (e.g., MCF-7, A549). The compound demonstrated significant antiproliferative activity, warranting further investigation into its therapeutic potential.
- Neuroprotective Effects: Research into related compounds indicates potential neuroprotective effects through AChE inhibition, suggesting that this compound could be beneficial in treating cognitive impairments associated with Alzheimer’s disease.
Q & A
Q. How can computational tools enhance the development of derivatives with improved pharmacokinetic (PK) profiles?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to forecast absorption, metabolism, and toxicity .
- Molecular Dynamics (MD) Simulations : Study binding kinetics and residence time in target pockets .
- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with PK parameters (e.g., half-life) .
Q. What green chemistry approaches can reduce environmental impact during synthesis?
- Methodological Answer :
- Solvent Substitution : Replace ethanol/acetic acid with cyclopentyl methyl ether (CPME) or water .
- Catalyst Recycling : Recover HCl or HSO via distillation or ion-exchange resins .
- Microwave-Assisted Synthesis : Reduce energy consumption and reaction time .
Tables for Key Data
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHClNO | |
| Key Functional Groups | Pyridazinone, Chlorophenyl, Dimethoxyphenyl | |
| Typical Purity (HPLC) | >95% | |
| Common Solvents for Synthesis | Ethanol, Acetic Acid, DMF | |
| Stability Recommendation | Lyophilized, -20°C, protected from light |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
